molecular formula C23H22O7 B13412439 Grandiuvarin A

Grandiuvarin A

Cat. No.: B13412439
M. Wt: 410.4 g/mol
InChI Key: VLJXAFYYXGWQHV-PEHKWEQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Grandiuvarin A is a naturally occurring compound with the molecular formula C23H22O7 and a molecular weight of 410.42 g/mol . It is a member of the flavonoid family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Grandiuvarin A typically involves multiple steps, including the formation of key intermediates through various organic reactions. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of aromatic aldehydes with ketones in the presence of a base to form the intermediate chalcone.

    Cyclization: The chalcone intermediate undergoes cyclization to form the flavonoid core structure.

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the flavonoid core is achieved using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Batch Processing: Utilizing batch reactors to carry out the reactions in a controlled environment.

    Purification: Employing techniques like crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Grandiuvarin A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and reduced flavonoid derivatives.

    Substitution Products: Halogenated flavonoids and other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex flavonoids and natural products.

    Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of natural dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Grandiuvarin A involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It exerts its effects by donating hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).

    Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparison with Similar Compounds

Grandiuvarin A can be compared with other similar flavonoid compounds, such as:

    Quercetin: Known for its strong antioxidant and anti-inflammatory properties.

    Kaempferol: Exhibits anticancer and cardioprotective effects.

    Luteolin: Possesses anti-inflammatory, antioxidant, and neuroprotective activities.

Uniqueness of this compound:

    Structural Features: Unique hydroxylation pattern and specific substitutions on the flavonoid core.

    Biological Activities: Distinct combination of antioxidant, anti-inflammatory, and anticancer properties.

Properties

Molecular Formula

C23H22O7

Molecular Weight

410.4 g/mol

IUPAC Name

[(Z)-3-[(2R,3R)-3-(acetyloxymethyl)-3-(benzoyloxymethyl)oxiran-2-yl]prop-2-enyl] benzoate

InChI

InChI=1S/C23H22O7/c1-17(24)28-15-23(16-29-22(26)19-11-6-3-7-12-19)20(30-23)13-8-14-27-21(25)18-9-4-2-5-10-18/h2-13,20H,14-16H2,1H3/b13-8-/t20-,23-/m1/s1

InChI Key

VLJXAFYYXGWQHV-PEHKWEQMSA-N

Isomeric SMILES

CC(=O)OC[C@]1([C@H](O1)/C=C\COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)OCC1(C(O1)C=CCOC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3

Origin of Product

United States

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